molecular formula C8H10F3NO4 B14059686 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid

2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B14059686
M. Wt: 241.16 g/mol
InChI Key: NVLRTFUNSNDKGV-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid is a compound of significant interest in the field of organic chemistry. This compound is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity. The presence of the trifluoroacetic acid moiety further enhances its chemical versatility, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the amino protection of glutamic acid, followed by 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis . The process conditions for DMAP catalytic cyclization, Simmons-Smith reaction, and hydrolysis are crucial for achieving high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexane-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites, modulating their activity. The trifluoroacetic acid moiety can enhance its binding affinity and specificity towards certain targets, making it a potent inhibitor or activator of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[3.1.0]hexane-3-carboxylic acid stands out due to its unique combination of a bicyclic structure and trifluoroacetic acid moiety. This combination imparts distinct reactivity and binding properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.C2HF3O2/c8-6(9)5-2-3-1-4(3)7-5;3-2(4,5)1(6)7/h3-5,7H,1-2H2,(H,8,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLRTFUNSNDKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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